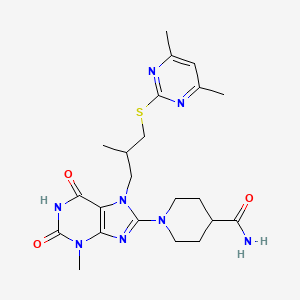

![molecular formula C8H13NO3 B2595281 (4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methanol CAS No. 2490430-21-0](/img/structure/B2595281.png)

(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

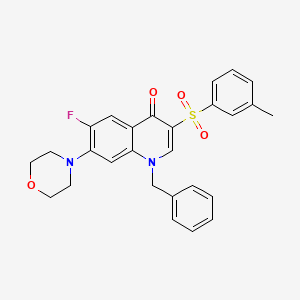

“(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methanol” is a chemical compound with the molecular formula C8H13NO3. It is a type of 2-oxabicyclo[2.1.1]hexane, which are saturated bioisosteres of the ortho-substituted phenyl ring . These structures have been developed with improved physicochemical properties and have similar geometric properties to the ortho-substituted phenyl ring .

Synthesis Analysis

The synthesis of such compounds involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methanol” is characterized by a bicyclic scaffold, which is intrinsically conformationally rigid . This structure is a saturated bioisostere of the ortho-substituted phenyl ring .Chemical Reactions Analysis

The chemical reactions involving “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methanol” are characterized by the replacement of the phenyl ring in bioactive compounds with saturated bioisosteres . This has been a popular tactic to obtain novel structures with an improved physicochemical profile .Physical and Chemical Properties Analysis

The physical and chemical properties of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methanol” are characterized by improved water solubility and reduced lipophilicity compared to compounds with a phenyl ring . These properties are due to the saturated bioisosteric nature of the 2-oxabicyclo[2.1.1]hexane structure .Scientific Research Applications

Synthesis of Functionalized Compounds

Research has demonstrated the synthesis of functionalized compounds, such as 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, through one-pot three-component reactions involving substituted isatins, α-amino acids, and cyclopropenes. This process, which includes an intramolecular [3 + 2]-cycloaddition, has been explored for its potential in generating compounds with anticancer activity against the human leukemia K562 cell line (Filatov et al., 2017).

Novel Fluorescent Compounds

Another study described the efficient synthesis of novel fluorescent triazolyl spirocyclic oxindoles, employing a one-pot four-component domino reaction under ultrasonic irradiation. These compounds, which exhibit significant antimicrobial activity, represent a valuable addition to the arsenal of bioactive molecules (Singh et al., 2014).

Methodological Advancements

The development of new synthetic methodologies has also been a focus, with studies exploring multicomponent approaches to construct complex frameworks, such as the 2-aza-7-oxabicyclo[4.3.0]nonane skeleton, indicative of various natural products and alkaloids (Sonaglia et al., 2012). Additionally, research on the photochemical generation and trapping of localized singlet diradicals derived from spiroepoxy-substituted cyclopentanes has provided insights into the reactivity and potential applications of these intermediates (Abe et al., 1998).

Unprecedented Formation of Compounds

The unexpected formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepine] from a multicomponent reaction highlights the versatility of spirocyclic compounds in synthesizing novel structures with potential biological significance (Yang et al., 2015).

Mechanism of Action

Future Directions

The future directions in the research and development of “(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,3’-oxetane]-1-yl)methanol” and similar compounds involve the exploration of new atom and exit-vector arrangements for [2.1.1] scaffolds . This includes the synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes . The goal is to fully exploit the rich chemical space surrounding the [2.1.1] platform .

Properties

IUPAC Name |

(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-7-1-6(2-7,3-10)12-8(7)4-11-5-8/h10H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQZPPOPZXIANV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C3(O2)COC3)N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

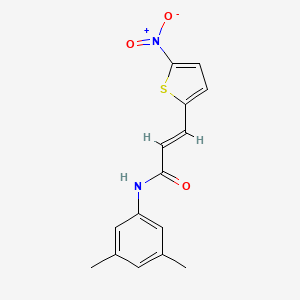

![2-[(4-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2595199.png)

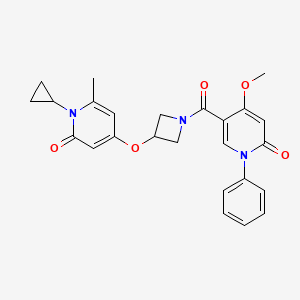

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2595202.png)

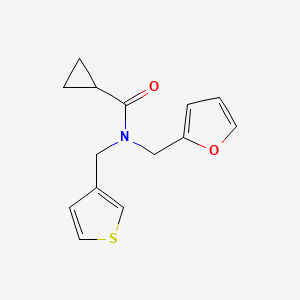

![(1R,4R,5R)-1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2595204.png)

![1-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2595208.png)

![1-Methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride](/img/structure/B2595214.png)

![2-(benzylthio)-5-methyl-7-(4-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2595218.png)

![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2595221.png)